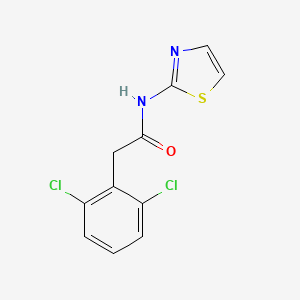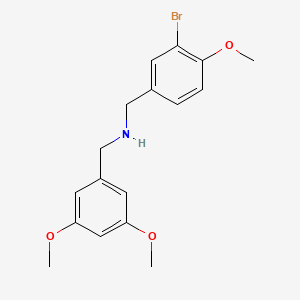![molecular formula C16H17N3O5 B6029472 dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B6029472.png)
dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate, also known as EPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of pharmacology and drug discovery. EPT is a small molecule that belongs to the class of terephthalic acid derivatives, and its unique structure makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is not fully understood, but it is believed to work by binding to certain receptors in the brain and altering their activity. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. By binding to this receptor, this compound may modulate its activity and affect downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been shown to have analgesic effects, which could be useful in the treatment of pain. This compound has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate is its high affinity for certain receptors in the brain, which makes it a promising candidate for the development of drugs that target these receptors. Additionally, this compound has been shown to have a good safety profile, with no significant side effects reported in animal studies. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate. One area of interest is the development of drugs that target the sigma-1 receptor, which has been shown to be involved in various diseases such as depression and addiction. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways. Finally, more studies are needed to evaluate the safety and efficacy of this compound in humans, which could pave the way for its use in clinical settings.
Métodos De Síntesis
The synthesis of dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate involves a multistep process that requires the use of various reagents and catalysts. The most common method for synthesizing this compound is through the reaction of terephthalic acid with ethyl pyrazole-5-carboxylate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate compound is then treated with dimethyl sulfate to form the final product, this compound.
Aplicaciones Científicas De Investigación
Dimethyl 2-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate has been extensively studied for its potential applications in drug discovery and pharmacology. Research has shown that this compound has a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of drugs that target these receptors. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, which could be useful in the treatment of various diseases such as arthritis and cancer.
Propiedades
IUPAC Name |
dimethyl 2-[(2-ethylpyrazole-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-4-19-13(7-8-17-19)14(20)18-12-9-10(15(21)23-2)5-6-11(12)16(22)24-3/h5-9H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHZIBREBCUUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-1-(3-chloro-4-hydroxybenzyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6029391.png)


![2-[4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6029422.png)
![2-[tert-butyl(methyl)amino]ethyl 3-methoxy-2-naphthoate hydrochloride](/img/structure/B6029427.png)
![2-{[2-(4-morpholinyl)propyl]sulfonyl}-1,3-benzothiazole](/img/structure/B6029433.png)
![3-(4-fluorophenyl)-5-methyl-N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6029439.png)
![ethyl 4-({2-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B6029453.png)
![7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6029455.png)

![1-[4-(4-chlorophenyl)butanoyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B6029469.png)
![2-(4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B6029471.png)

![1-[3-(2,6-dimethoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B6029481.png)